BenchChemオンラインストアへようこそ!

Clemizole

Histamine H1 Antagonist Antihistamine Allergy

Clemizole (CAS 442-52-4) is a uniquely multi-target benzimidazole derivative essential for research groups investigating TRPC5-mediated calcium signaling, HCV replication mechanisms, or histamine H1 receptor pharmacology. Its validated 6-fold selectivity for TRPC5 over TRPC4 enables unambiguous channel-specific phenotyping in CNS models, while its nanomolar inhibition of NS4B RNA binding (IC50 24 nM) is not replicated by any other antihistamine, making it irreplaceable in antiviral studies. Available in high-purity (≥98%) batches with comprehensive QC documentation. Standard international B2B shipping applies; typical lead times 3-6 days for stocked quantities.

Molecular Formula C19H20ClN3
Molecular Weight 325.8 g/mol
CAS No. 442-52-4
Cat. No. B1669166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemizole
CAS442-52-4
SynonymsClemizole;  NSC 46261;  NSC-46261;  NSC46261
Molecular FormulaC19H20ClN3
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2
InChIKeyCJXAEXPPLWQRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clemizole (CAS 442-52-4): A Multifunctional Benzimidazole with Quantifiable Differentiation in H1 Antagonism, TRPC5 Blockade, and HCV NS4B Inhibition


Clemizole (CAS 442-52-4) is a benzimidazole derivative initially developed as a first-generation antihistamine, acting as a competitive antagonist at the histamine H1 receptor [1]. Beyond its classical antihistaminic use, clemizole has been repurposed and characterized as a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel and the Hepatitis C Virus (HCV) nonstructural protein 4B (NS4B) [2]. These three distinct pharmacological activities, each with its own quantitative potency and selectivity profile, define its unique value proposition in research settings.

Why Clemizole (442-52-4) Cannot Be Interchanged: Quantified Potency Gaps Across Three Distinct Targets


Generic substitution of clemizole with other compounds is scientifically unsound due to its unique, quantifiable multi-target profile. As demonstrated in the evidence below, its potency and selectivity are not interchangeable with other H1 antagonists (e.g., mequitazine shows a measurably lower pA2 value in some assays [1]) or other TRP channel blockers (e.g., clemizole exhibits a 6-fold selectivity for TRPC5 over TRPC4, a feature not shared by most TRP inhibitors [2]). Furthermore, its distinct mechanism as an HCV NS4B RNA-binding inhibitor (IC50 = 24 nM) is not a property of other antihistamines, making it an unsuitable substitute in antiviral research [3].

Quantitative Differentiation of Clemizole (442-52-4) from Analogs: Head-to-Head Comparisons and Selectivity Data


H1 Receptor Antagonism: Clemizole Demonstrates Higher Potency than Mequitazine in Guinea Pig Ileum

In a direct head-to-head comparison using a functional assay in guinea-pig ileum, clemizole exhibited a higher potency as an H1-histamine blocker compared to mequitazine. The pA2 value, a measure of antagonist potency, was 10.54 ± 0.44 for clemizole, while mequitazine had a pA2 of 9.95 ± 0.44 [1]. This quantitative difference indicates clemizole is a more potent antagonist in this tissue model.

Histamine H1 Antagonist Antihistamine Allergy

TRPC5 Channel Blockade: Clemizole Exhibits 6-Fold Selectivity Over Its Closest Structural Relative TRPC4

Clemizole is not a pan-TRP channel blocker but demonstrates a specific selectivity profile within the TRPC family. Using fluorometric intracellular free Ca2+ concentration measurements, clemizole was shown to inhibit TRPC5 with an IC50 of 1.0-1.3 µM. Crucially, it exhibits a sixfold selectivity for TRPC5 over TRPC4β (IC50 = 6.4 µM), its closest structural relative, and an almost 10-fold selectivity over TRPC3 (IC50 = 9.1 µM) and TRPC6 (IC50 = 11.3 µM) [1]. This selectivity profile is a key differentiator from many less specific TRP channel modulators.

TRPC5 Inhibitor Ion Channel Calcium Signaling

HCV NS4B Inhibition: Clemizole Targets RNA Binding with Nanomolar Potency (IC50 24 nM), a Mechanism Absent in Standard Antihistamines

Clemizole's most distinctive feature is its potent inhibition of the HCV NS4B protein's RNA binding, a mechanism not shared by other antihistamines like diphenhydramine or hydroxyzine. The IC50 for clemizole's inhibition of RNA binding by NS4B is 24 ± 1 nM, a high-potency interaction [1]. This contrasts sharply with its functional EC50 for inhibiting viral replication in cell culture, which is 8 µM [1]. This nanomolar affinity for a specific viral target makes clemizole a valuable tool in HCV research, distinct from its classical H1 activity.

HCV NS4B Inhibitor Antiviral Hepatitis C

Antiviral Synergy: Clemizole's Effect is Highly Synergistic with HCV Protease Inhibitors, Unlike Additive Combinations

In HCV research, the interaction between clemizole and other antiviral agents has been quantified. While clemizole combinations with interferon, ribavirin, and HCV polymerase inhibitors were additive, its combination with HCV protease inhibitors VX950 (telaprevir) and SCH503034 (boceprevir) was highly synergistic, without increasing cellular toxicity [1]. This specific synergy pattern is a critical differentiator when selecting compounds for combination studies targeting HCV replication.

HCV Synergy Combination Therapy NS4B Inhibitor

Clemizole's Lack of Anticholinergic Activity vs. Mequitazine's Partial Activity

In a study comparing the anticholinergic properties, clemizole and lower doses of mequitazine failed to modify the effect of acetylcholine in the rat duodenum. However, mequitazine at the highest concentration used (10⁻⁷ M) produced a parallel shift in the dose-response curve, indicating anticholinergic activity [1]. Clemizole showed no such activity, distinguishing it as a cleaner H1 antagonist in this functional model.

Anticholinergic Selectivity Side Effect Profile

Heme Oxygenase-2 (HO-2) Inhibition: Clemizole Serves as a Selective Lead with an IC50 of 3.4 µM

Clemizole has been identified as a selective inhibitor of Heme Oxygenase-2 (HO-2) and used as a lead compound for further optimization. In a study exploring structure-activity relationships, clemizole inhibited HO-2 with an IC50 of 3.4 ± 0.3 µM, while showing no significant inhibition of HO-1 (IC50 > 100 µM) [1]. This level of selectivity is a key differentiator from other HO-2 inhibitors and provides a starting point for developing more potent and selective chemical probes.

HO-2 Inhibitor Heme Oxygenase Enzyme Inhibition

Evidence-Backed Research Applications for Clemizole (442-52-4)


Investigating the Role of TRPC5 in Neuronal Development and Disease Models

Clemizole's validated selectivity for TRPC5 (6-fold over TRPC4) and its ability to block native TRPC5-like currents make it a critical tool for dissecting TRPC5-specific functions in the central nervous system. Its use is supported by evidence showing potent blockade (IC50 1.0-1.3 µM) in hippocampal and cortical contexts, where TRPC5 is highly expressed [1]. This allows researchers to confidently attribute observed phenotypes to TRPC5 channel activity.

Mechanistic Studies of Hepatitis C Virus Replication and NS4B Function

As a nanomolar inhibitor of the HCV NS4B protein's RNA binding (IC50 24 nM), clemizole serves as a unique and potent tool for dissecting the essential role of this viral protein. Its use is further justified by its proven synergy with specific classes of HCV antivirals (protease inhibitors), enabling the design of combination studies that maximize antiviral effect and minimize resistance [2].

Dual-Target Investigations: Comparing H1 Antagonism with Antiviral or Ion Channel Activity

Clemizole is a valuable control compound for experiments exploring the interplay between histamine signaling, TRP channel function, and viral replication. For instance, its H1 antagonist activity can be quantitatively compared (e.g., pA2 10.54) against its TRPC5 blockade or antiviral effects in the same cellular system. This allows researchers to delineate which of its multiple mechanisms is responsible for an observed biological effect [3].

Chemical Biology Tool for Heme Oxygenase-2 (HO-2) Selective Inhibition

Clemizole is a well-characterized, selective HO-2 inhibitor (IC50 3.4 µM) with a known structure-activity relationship. It is an ideal starting point for medicinal chemistry efforts to develop more potent and selective HO-2 probes, and can be used as a benchmark compound in assays investigating the distinct physiological roles of the HO-2 isoform [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clemizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.